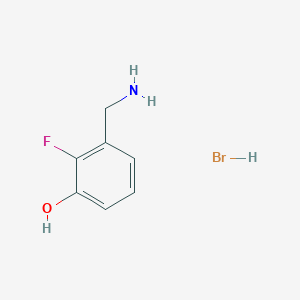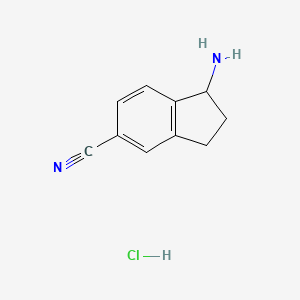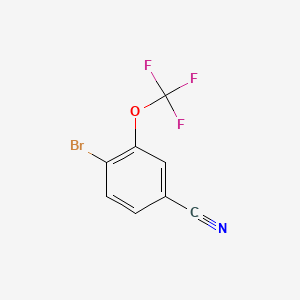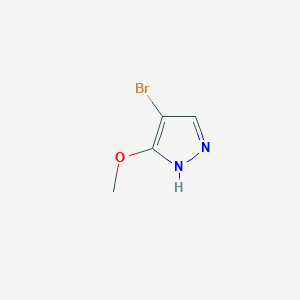
4-Bromo-3-methoxy-1h-pyrazole
概要
説明
4-Bromo-3-methoxy-1H-pyrazole is a compound with the molecular weight of 177 . It has the IUPAC name this compound and its Inchi Code is 1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) .
Synthesis Analysis
The synthesis of this compound involves the treatment of 4-bromo-1-phenyl-1H-pyrazol-3-ol with sodium hydride/methyl iodide . This reaction is carried out in an alkaline medium and the product is obtained in good yield after column chromatography . The synthesis of pyrazole derivatives is an important area of organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Bromo (hetero)arenes, such as this compound, are valuable starting materials for further functionalization, for instance via metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions . With an OH- or OR function in ortho-position to the bromo atom, such (hetero)arenes can be considered as potential precursors for condensed systems involving a ring-oxygen atom .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored at a temperature between 2-8°C in a sealed, dry environment .科学的研究の応用
Synthesis and Chemical Reactions
4-Bromo-3-methoxy-1H-pyrazole is a versatile compound in chemical synthesis. It has been used in the creation of various pyrazole derivatives through different chemical reactions. For example, brominated trihalomethylenones, closely related to 4-bromo-3-methoxy-1H-pyrazoles, have been used as precursors in the synthesis of various pyrazole derivatives. These include 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, 3-ethoxymethyl-carboxyethyl ester pyrazoles, and 3-aminomethyl-1H-pyrazole-5-carboxyethyl ester, demonstrating the compound's utility in creating a wide range of chemical structures (Martins et al., 2013).
Structural Studies and Tautomerism
Structural and tautomerism studies of 4-bromo substituted 1H-pyrazoles have been conducted. These studies, involving multinuclear magnetic resonance spectroscopy and X-ray crystallography, provide insights into the tautomeric forms and behavior of these compounds in both solid state and solution. Such research is crucial for understanding the chemical properties and potential applications of these compounds (Trofimenko et al., 2007).
Safety and Hazards
将来の方向性
4-Bromo-3-methoxy-1H-pyrazole, with a protected OH-group in position 3 and a bromo substituent in position 4 of the pyrazole nucleus, can be considered as a desirable starting compound for further transformation . The increasing popularity of pyrazoles in several fields of science suggests potential future directions for research and development .
作用機序
Target of Action
4-Bromo-3-methoxy-1h-pyrazole is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, contributing to their diverse biological activities . .
Mode of Action
For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
For instance, bromo(hetero)arenes, which include compounds like this compound, are valuable starting materials for further functionalization, such as metalation reactions (halogen-metal exchange) or transition-metal-catalyzed cross-coupling reactions .
Result of Action
It is known that pyrazole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
4-Bromo-3-methoxy-1h-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that this compound can modulate cellular energy metabolism and calcium signaling pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the oxidative phosphorylation process, which is vital for ATP production in cells . This inhibition can lead to altered cellular energy levels, impacting various cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. The compound’s ability to inhibit oxidative phosphorylation suggests that it may bind to components of the mitochondrial electron transport chain, disrupting the normal flow of electrons and proton gradient formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on oxidative phosphorylation over extended periods, indicating its stability in vitro
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular energy metabolism and calcium signaling. At higher doses, it can cause toxic or adverse effects, such as impaired cellular energy production and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its inhibition of oxidative phosphorylation suggests that it may affect the metabolic flux of the tricarboxylic acid (TCA) cycle and the levels of metabolites involved in energy production
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells. These interactions can influence the compound’s accumulation and distribution, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its inhibitory effects on oxidative phosphorylation suggest that it may localize to mitochondria, where it can interact with components of the electron transport chain .
特性
IUPAC Name |
4-bromo-5-methoxy-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFHRMDRFZPMHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147011-26-4 | |
| Record name | 4-bromo-5-methoxy-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxaspiro[3.5]nonane-7-methanamine](/img/structure/B1375388.png)
![5-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375390.png)

![(1R, 3S, 4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1375395.png)

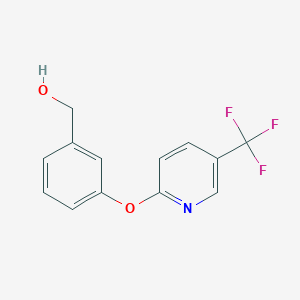


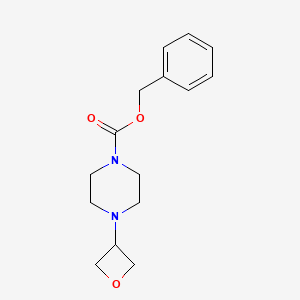
![1-[(Benzyloxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B1375403.png)
